molecular formula C6H7NO5 B14421703 Isopropylidene (hydroxyimino)malonate CAS No. 81539-54-0

Isopropylidene (hydroxyimino)malonate

Cat. No.: B14421703
CAS No.: 81539-54-0
M. Wt: 173.12 g/mol
InChI Key: SWNMIBMITNARIM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7NO5. It is a heterocyclic compound with a core structure consisting of four carbon atoms and two oxygen atoms. This compound is known for its applications in organic synthesis, particularly in the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .

Industrial Production Methods

Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anion form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance stabilization makes the compound highly reactive and suitable for various chemical transformations.

Comparison with Similar Compounds

2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is similar to compounds like dimedone and barbituric acid in terms of its acidity and reactivity . it is unique due to its specific structure and the stability of its anion form. Other similar compounds include:

    Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.

    Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceuticals.

    Dimethyl Malonate: Used as an intermediate in organic synthesis and in the production of various chemicals.

These comparisons highlight the uniqueness of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione in terms of its structure and reactivity.

Properties

CAS No.

81539-54-0

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

5-hydroxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C6H7NO5/c1-6(2)11-4(8)3(7-10)5(9)12-6/h10H,1-2H3

InChI Key

SWNMIBMITNARIM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=NO)C(=O)O1)C

Origin of Product

United States

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